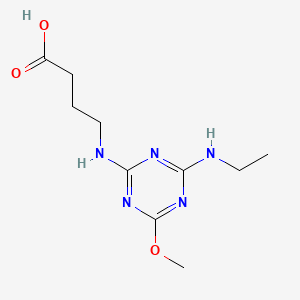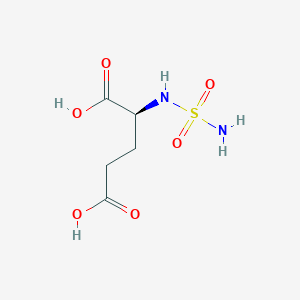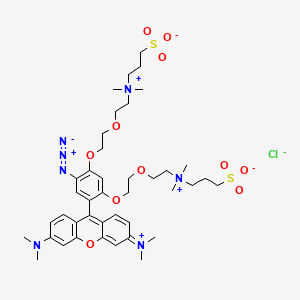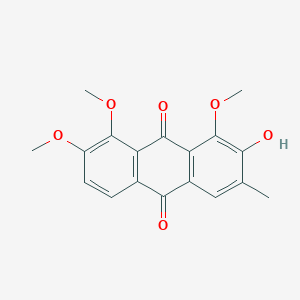![molecular formula C18H32N8O3S B12373785 (3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD8421 is a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is activated through interaction with its cyclin partners, cyclin E and cyclin A, driving the progression of the cell cycle from the G1 phase to the S phase. AZD8421 has shown potential in addressing resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and cancers with high cyclin E1 expression .
Méthodes De Préparation
The synthesis of AZD8421 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields. Industrial production methods focus on scaling up the synthesis while maintaining the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
AZD8421 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: AZD8421 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
AZD8421 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in cell cycle regulation and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular assays to investigate the effects of CDK2 inhibition on cell proliferation, apoptosis, and senescence.
Medicine: Under investigation for its potential to overcome resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and other cancers with high cyclin E1 expression.
Industry: Utilized in the development of new therapeutic agents targeting CDK2 for the treatment of various cancers
Mécanisme D'action
AZD8421 exerts its effects by selectively inhibiting CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates required for cell cycle progression. This inhibition leads to cell cycle arrest in the G1/S phase and induces cellular senescence. The molecular targets and pathways involved include the retinoblastoma protein (pRB) pathway and the cyclin E1-CDK2 complex .
Comparaison Avec Des Composés Similaires
AZD8421 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, and CDK9. This selectivity is achieved through specific interactions with key residues in the ATP-binding pocket of CDK2. Similar compounds include:
Palbociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a broader spectrum of activity. AZD8421’s uniqueness lies in its ability to selectively inhibit CDK2, making it a valuable tool in overcoming resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors
Propriétés
Formule moléculaire |
C18H32N8O3S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1 |
Clé InChI |
ROGNUCVYDNPNJI-RDBSUJKOSA-N |
SMILES isomérique |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC |
SMILES canonique |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

